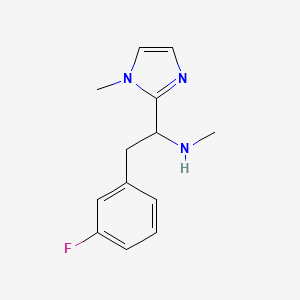
2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine, also known as FMEA, is a chemical compound belonging to the class of phenethylamine and imidazole derivatives. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1) and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A study by Pejchal et al. (2015) on substituted 6-fluorobenzo[d]thiazole amides, structurally related to the compound , showed that these compounds exhibit antibacterial and antifungal activities comparable or slightly better than some medicinal standards like chloramphenicol, cefoperazone, and amphotericin B. This suggests potential applications in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).
DNA Binding and Cytotoxicity Studies
Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands related to the compound of interest for their DNA binding properties and cytotoxicity against cancer cell lines. The study provides insights into the compound's potential use in cancer research, particularly in understanding DNA interactions and developing anticancer drugs (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Anticonvulsant Evaluation
Çalış et al. (2011) synthesized novel (thio)semicarbazone derivatives of arylalkylimidazole and evaluated them for their anticonvulsant activity. The study's findings indicate the potential of such compounds in the development of new treatments for epilepsy (Çalış, Septioğlu, & Aytemi̇r, 2011).
Anti-Breast Cancer Agents
Karthikeyan et al. (2017) explored substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters for antiproliferative effects against breast cancer cell lines. This research highlights the compound's relevance in developing breast cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Environmental Applications
Chen et al. (2014) developed a method for the detection of trace aliphatic amines in environmental samples using a novel fluorescent reagent. This study suggests the potential use of similar compounds in environmental monitoring and analysis (Chen, Liu, Liu, Li, Sun, Zhang, Song, Wang, Suo, & You, 2014).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-12(13-16-6-7-17(13)2)9-10-4-3-5-11(14)8-10/h3-8,12,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSMHBUKUELQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC(=CC=C1)F)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)
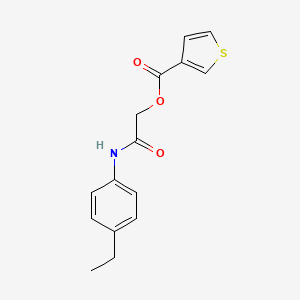

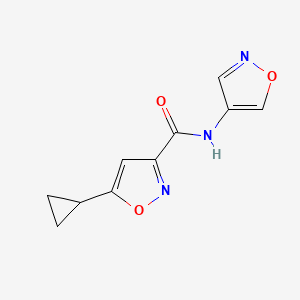

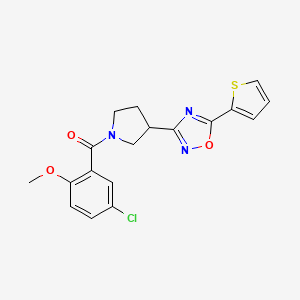
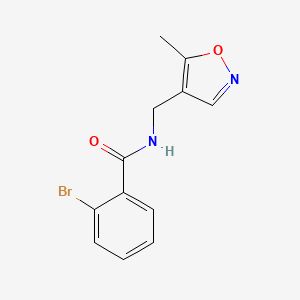
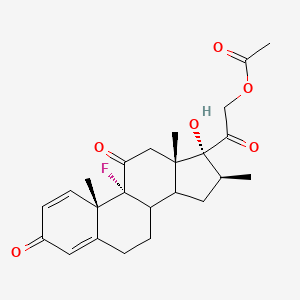
![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)
![N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2838284.png)
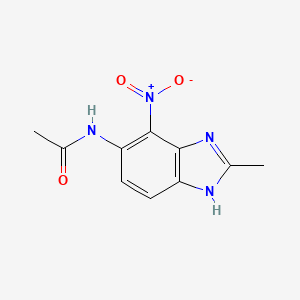
![2,1,3-Benzothiadiazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838287.png)
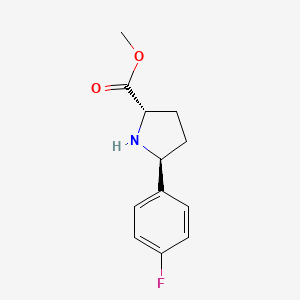
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838293.png)